5-Methylgramine
Overview
Description
5-Methylgramine is a chemical compound with the molecular formula C12H16N2. It is an indole derivative, which is a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals . This compound is known for its unique structure, which includes an indole ring substituted with a dimethylamino group and a methyl group.
Mechanism of Action
5-Methylgramine, also known as N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine or 1H-Indole-3-methanamine, N,N,5-trimethyl-, is a compound of interest in the field of biochemistry. . Here is a general outline based on the typical steps involved in the action of similar compounds.
Target of Action
The primary targets of such compounds are usually cellular receptors or enzymes that play crucial roles in various biological processes
Mode of Action
The mode of action involves the compound’s interaction with its targets, leading to changes in the target’s function. This could involve binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties significantly impact the bioavailability of the compound
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylgramine typically involves the reaction of 5-methylindole with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The general reaction scheme is as follows: [ \text{5-methylindole} + \text{formaldehyde} + \text{dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pH adjustment, and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Methylgramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
5-Methylgramine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N,N-dimethyltryptamine (DMT): Another indole derivative with psychoactive properties.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A compound with similar structure but different functional groups.
Serotonin: A naturally occurring indoleamine with significant biological activity.
Uniqueness: 5-Methylgramine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDTJAVATWRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184320 | |
Record name | Indole, 3-(dimethylamino)methyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30218-58-7 | |
Record name | 5-Methylgramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030218587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30218-58-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole, 3-(dimethylamino)methyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLGRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UL0HR1QXC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Methylgramine interact with receptors in the rabbit aorta?
A: The research indicates that this compound acts as a competitive antagonist of 5-hydroxytryptamine (5-HT) receptors in the isolated rabbit aorta []. This suggests that this compound binds to the same receptor site as 5-HT, preventing 5-HT from binding and exerting its contractile effects. The study found that this compound exhibited a higher affinity for 5-HT receptors compared to tryptamine receptors in this model.
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